Methane-d2

Descripción general

Descripción

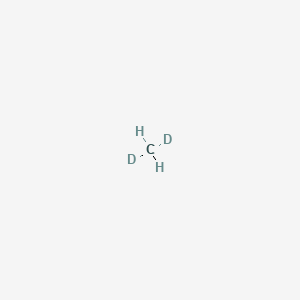

Its chemical formula is CH2D2, and it has a molecular weight of 18.0548 g/mol . Deuterium is a heavier isotope of hydrogen, which makes methane-d2 useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.

Métodos De Preparación

Methane-d2 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with carbon at high temperatures. Another method includes the exchange reaction between methane and deuterium oxide (D2O) in the presence of a catalyst . Industrial production often employs the latter method due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Methane-d2 undergoes similar chemical reactions as regular methane, but the presence of deuterium can influence reaction rates and mechanisms. Some common reactions include:

Oxidation: this compound can be oxidized to form carbon dioxide and water. The reaction is typically carried out at high temperatures with oxygen or other oxidizing agents.

Substitution: In halogenation reactions, this compound can react with halogens like chlorine or bromine to form deuterated halomethanes (e.g., CHD2Cl).

Aplicaciones Científicas De Investigación

Isotope Labeling in Metabolic Studies

Methane-d2 is frequently utilized in metabolic studies as a tracer. The incorporation of deuterated compounds allows researchers to trace metabolic pathways and quantify metabolic rates with greater accuracy. For instance, studies have demonstrated that using this compound can enhance the understanding of carbon cycling in microbial communities, particularly in anaerobic digestion processes where methane is produced as a byproduct.

Environmental Monitoring and Climate Studies

This compound serves as an important tool in environmental science, particularly in studying methane emissions and their sources. By analyzing the isotopic composition of methane in the atmosphere, researchers can differentiate between biogenic and thermogenic sources of methane. This application is crucial for developing strategies to mitigate climate change by identifying and managing methane emissions from various sectors.

Medical Research

Recent studies have highlighted the therapeutic potential of methane, including its deuterated form, in treating various diseases. Research indicates that this compound may have protective effects against ischemia-reperfusion injury and inflammatory diseases due to its antioxidant properties . Case studies involving animal models have shown that inhalation or administration of this compound can significantly reduce injury markers in conditions like myocardial infarction and liver ischemia .

Data Tables

The following tables summarize key findings from research studies involving this compound:

| Study | Application | Findings |

|---|---|---|

| Chen et al. (2016) | Cardiac Protection | This compound reduced cardiac troponin levels post-ischemia, improving heart function. |

| Liu et al. (2016) | Retinal Injury | This compound significantly preserved retinal ganglion cells during ischemic events. |

| Zhang et al. (2016) | Inflammatory Diseases | Decreased TNF-α and IL-6 levels in models of colitis using this compound treatment. |

Methane Emissions Monitoring

A notable case study involved the use of this compound for monitoring emissions from landfills. Researchers employed isotope ratio mass spectrometry to analyze gas samples, revealing insights into the microbial processes responsible for methane production . This study demonstrated that understanding the isotopic signatures could inform better management practices for landfill operations.

Therapeutic Applications in Clinical Settings

In a clinical setting, a study explored the use of this compound inhalation therapy for patients with acute respiratory distress syndrome (ARDS). The results indicated that patients receiving this compound showed marked improvement in oxygenation levels compared to control groups, suggesting potential for further research into its therapeutic benefits .

Mecanismo De Acción

The mechanism of action of methane-d2 in chemical reactions is similar to that of regular methane. the presence of deuterium can lead to differences in reaction rates due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to lower vibrational frequencies and bond dissociation energies . These differences can be exploited to study reaction mechanisms and pathways in greater detail.

Comparación Con Compuestos Similares

Methane-d2 can be compared with other deuterated hydrocarbons, such as ethane-d6 (C2D6) and propane-d8 (C3D8). While all these compounds are used in similar applications, this compound is unique due to its simplicity and the ease with which it can be synthesized . Additionally, the kinetic isotope effect is more pronounced in this compound, making it particularly useful for studying reaction mechanisms .

Conclusion

This compound is a valuable compound in scientific research, offering unique insights into reaction mechanisms and molecular dynamics. Its applications in spectroscopy, environmental studies, and reaction mechanism investigations make it an indispensable tool for researchers across various fields.

Actividad Biológica

Methane-d2, a deuterated form of methane (CH₄), is increasingly recognized for its role in various biological processes, particularly in microbial metabolism and environmental interactions. This article reviews the biological activity of this compound, focusing on its interactions with microorganisms, its metabolic pathways, and implications for environmental science.

This compound has two deuterium atoms replacing hydrogen atoms in the methane molecule. This substitution affects its physical and chemical properties, including its isotopic signature, which can be utilized in tracing studies within biological systems.

Microbial Metabolism

Methanogenesis and Methanotrophy

this compound serves as a substrate for methanogenic archaea and methanotrophic bacteria. These microorganisms utilize methane and its isotopologues in their metabolic processes, which can be observed in various environments such as landfills, wetlands, and marine sediments.

- Methanogens : These microorganisms convert substrates like acetate or hydrogen into methane. Studies have shown that methanogens exhibit varying metabolic capabilities when utilizing this compound compared to regular methane. For instance, in landfill environments, methanogens were found to thrive on this compound, indicating a potential for enhanced biogas production under specific conditions .

- Methanotrophs : These bacteria oxidize methane to carbon dioxide and water. Research indicates that methanotrophic activity can be influenced by the isotopic composition of methane. This compound may alter the kinetics of methane oxidation due to its different bond energies compared to regular methane .

Case Study 1: Microbial Activity in Landfills

A recent study analyzed microbial communities in landfill cells using this compound as a tracer. The results indicated that the presence of this compound affected the metabolic pathways of methanogens and methanotrophs differently than regular methane. Notably, higher rates of gas production were observed in cells exposed to this compound, suggesting enhanced microbial activity under certain conditions .

| Parameter | Landfill Cell D1 | Landfill Cell D2 |

|---|---|---|

| Age (years) | 26 | 24 |

| Gas Production (m³) | Low | Moderate |

| BOD/COD Ratio | Lower | Higher |

| Methane Type | CH₄ | CH₄-d₂ |

Case Study 2: Methane Seep Microbial Ecosystems

In marine sediment studies, researchers assessed the activity of methanotrophic archaea and their interactions with Deltaproteobacteria using this compound. The findings revealed that certain Deltaproteobacteria exhibited increased transcriptional activity when exposed to this compound, indicating a dependency on methanotrophic processes for nitrogen fixation .

Research Findings

- Microbial Community Composition : The presence of this compound influences the composition of microbial communities. In environments rich in organic matter, the isotopic signature can help differentiate between microbial populations based on their substrate preferences.

- Nitrogen Fixation : The ability of certain Deltaproteobacteria to fix nitrogen was found to be dependent on the presence of this compound. This suggests that isotopic labeling can be a valuable tool for studying nitrogen cycling in anaerobic environments .

- Environmental Implications : Understanding the biological activity associated with this compound can inform strategies for biogas production and greenhouse gas mitigation. Enhanced microbial activity using deuterated substrates could lead to more efficient bioconversion processes.

Propiedades

IUPAC Name |

dideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446285 | |

| Record name | Methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-55-1 | |

| Record name | Methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.